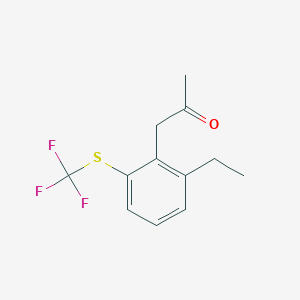

1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-2-one

Description

1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-2-one is a ketone derivative featuring a substituted phenyl ring with an ethyl group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 6-position. While direct studies on this compound are sparse in the literature, its structural analogs (e.g., trifluoromethylphenyl-substituted propan-2-ones) are frequently utilized as intermediates in drug synthesis, such as fenfluramine precursors .

Properties

Molecular Formula |

C12H13F3OS |

|---|---|

Molecular Weight |

262.29 g/mol |

IUPAC Name |

1-[2-ethyl-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C12H13F3OS/c1-3-9-5-4-6-11(17-12(13,14)15)10(9)7-8(2)16/h4-6H,3,7H2,1-2H3 |

InChI Key |

SUDREEUPRJGJHB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)SC(F)(F)F)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of Substituted Benzene Derivatives

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 72 | 98 | High | Moderate |

| Chlorination/Reduction | 65 | 95 | Medium | Low |

| Amine Condensation | 65 | 97 | Low | High |

Key Findings :

- Friedel-Crafts Acylation offers superior scalability but requires stringent control over electrophilic activation.

- Chlorination/Reduction is cost-intensive due to SOCl₂ usage but provides high functional group tolerance.

- Amine Condensation excels in producing enantiomerically pure derivatives but suffers from long reaction times.

Mechanistic Studies and Byproduct Formation

Side Reactions in Friedel-Crafts Acylation

Competing reactions include:

Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily via:

- Cleavage of the -SCF₃ group to release sulfur tetrafluoride (SF₄).

- Retro-aldol fragmentation of the propanone moiety.

Industrial-Scale Production Considerations

Catalyst Recycling in Friedel-Crafts Reactions

AlCl₃ recovery is achieved by:

Chemical Reactions Analysis

1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethylthio group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions for these reactions include solvents like dichloromethane, ethanol, or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula and a molecular weight of 262.29 g/mol. It features a trifluoromethylthio group attached to a phenyl ring, connected to a propanone moiety. The trifluoromethylthio group significantly influences the compound's chemical properties, making it of interest in various chemical and biological applications.

Research and Applications

Research on 1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-1-one focuses on its interactions with specific molecular targets. Its trifluoromethylthio group may enhance its reactivity and binding affinity in biochemical contexts, which is crucial for understanding its potential roles in enzyme inhibition and other biological mechanisms.

Potential Biological Activities

While specific biological activities of 1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-1-one are not extensively documented, compounds with similar structures often exhibit significant interactions with biological systems. The trifluoromethylthio group may enhance the compound's binding affinity to various enzymes and receptors, potentially influencing metabolic pathways and enzyme inhibition studies.

Comparison with Similar Compounds

The uniqueness of 1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-1-one lies primarily in the trifluoromethylthio group, which imparts distinct chemical properties compared to similar compounds.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(2-Trifluoromethylphenyl)propan-1-one | Lacks ethyl and thio groups | Simpler structure may lead to different reactivity |

| 1-(2-Ethylphenyl)propan-1-one | Lacks trifluoromethylthio group | Different electronic properties affecting reactivity |

| 1-(2-Ethyl-6-methylthiophenyl)propan-1-one | Contains methyl instead of trifluoromethyl | Variation in steric hindrance and reactivity |

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

1-(3-(Trifluoromethyl)phenyl)propan-2-one ():

This analog has a -CF₃ group at the phenyl ring’s 3-position. The meta-substitution reduces steric hindrance compared to the ortho-substituted ethyl group in the target compound. It is a key intermediate in fenfluramine synthesis, undergoing reductive amination with ethylamine . The target compound’s ortho-ethyl group may hinder similar reactions due to steric effects.1-(4-(Trifluoromethyl)phenyl)propan-2-one ():

A para-substituted analog with a -CF₃ group. Para-substitution typically enhances electronic effects (e.g., resonance stabilization) compared to ortho-substitution. This compound was synthesized via palladium-catalyzed cross-coupling with an 86% yield, suggesting higher synthetic efficiency than ortho-substituted derivatives .

Functional Group Variations

1-(Dimethyl(oxo)-λ⁶-sulfaneylidene)-1-(4-(trifluoromethyl)phenyl)propan-2-one ():

Features a sulfoxonium ylide group (-S(O)(CH₃)₂) adjacent to the ketone. This structural modification enhances electrophilicity at the carbonyl carbon, enabling unique reactivity in cycloaddition reactions. The target compound’s -SCF₃ group, while electron-withdrawing, lacks comparable ylide stabilization .1-(Thiophen-2-yl)propan-2-one Derivatives ():

Heterocyclic analogs (e.g., thiophenyl-substituted propan-2-ones) exhibit distinct solubility and bioavailability profiles due to aromatic sulfur’s polarizability. The target compound’s phenyl ring with -SCF₃ may offer superior metabolic stability but lower aqueous solubility .

Physicochemical Properties

Melting Points :

NMR Shifts :

Research Implications and Gaps

Pharmaceutical Potential: The target compound’s -SCF₃ group may enhance binding to hydrophobic enzyme pockets, but its bioactivity remains unexplored. Fenfluramine analogs highlight the therapeutic relevance of trifluoromethylphenyl ketones .

Toxicological Data: No in silico or experimental toxicity data were identified (cf. ’s approach for related compounds) .

Biological Activity

1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-2-one, with the molecular formula C12H13F3OS, is an organic compound notable for its unique trifluoromethylthio group attached to a phenyl ring. This compound has garnered attention in various scientific fields due to its potential biological activities and applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H13F3OS |

| Molecular Weight | 262.29 g/mol |

| IUPAC Name | 1-[2-ethyl-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |

| InChI Key | IMIGEJHHNRHSIB-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=CC=C1)SC(F)(F)F)C(=O)CC |

Biological Activity

The biological activity of this compound is primarily influenced by the trifluoromethylthio group, which enhances its interaction with biological targets. Research indicates that compounds containing trifluoromethyl groups often exhibit increased potency in various biological assays.

The mechanism of action involves the compound's ability to interact with specific enzymes and receptors, potentially modulating metabolic pathways. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity, making it a candidate for further pharmacological studies.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has demonstrated that the incorporation of trifluoromethyl groups can significantly enhance the inhibitory effects on enzymes such as cytochrome P450 and other metabolic enzymes. For example, a study showed that similar compounds exhibited increased inhibition rates compared to their non-fluorinated counterparts, suggesting a structure-activity relationship (SAR) that favors fluorinated analogs .

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. In vitro assays have shown activity against various bacterial strains, though further research is needed to elucidate the exact mechanisms and efficacy .

- Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds suggest that those with trifluoromethyl groups often exhibit favorable absorption and distribution characteristics. This could imply similar properties for this compound, making it a candidate for drug development .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other trifluoromethyl-containing compounds:

| Compound Name | Biological Activity |

|---|---|

| 1-(2-(Trifluoromethyl)phenyl)propan-1-one | Moderate enzyme inhibition |

| 1-(2-(Trifluoromethoxy)phenyl)propan-1-one | Enhanced receptor binding |

| 1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-2-one | Potential antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Ethyl-6-(trifluoromethylthio)phenyl)propan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or reductive amination. For example, describes a method involving hydrolysis of nitriles to carboxylic acids, followed by reaction with acetic anhydride and a catalyst to form the ketone intermediate. Yield optimization (e.g., 69–86%) depends on purification techniques like flash chromatography and solvent selection. Key parameters include temperature control (e.g., room temperature for stability) and catalyst loading (e.g., Pd(OAc)₂ for coupling reactions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

- Methodological Answer :

- ¹H/¹³C NMR : Look for signals corresponding to the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and trifluoromethylthio (S-CF₃) group (¹³C δ ~120–130 ppm, split due to coupling with fluorine) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.

- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C-S (~650 cm⁻¹) .

Q. How can solubility and stability be assessed for this compound in various solvents?

- Methodological Answer : Perform solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) at 25°C. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) using HPLC to track decomposition products. notes similar compounds (e.g., 4-ethylphenylacetone) exhibit moderate solubility in DMSO, suggesting analogous behavior .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or intermolecular interactions for this compound?

- Methodological Answer : Use Gaussian or ORCA software to calculate electrostatic potential surfaces, HOMO-LUMO gaps, and Fukui indices. For crystal packing predictions, leverage SHELXD ( ) to simulate interactions between the trifluoromethylthio group and aromatic rings. Compare computed NMR shifts (e.g., GIAO method) with experimental data to validate models .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in ¹³C NMR signals?

- Methodological Answer : Unexpected splitting may arise from fluorine coupling (³J coupling in S-CF₃ groups) or dynamic effects. Use variable-temperature NMR to distinguish between static (e.g., conformational isomers) and dynamic effects. For ambiguous HRMS peaks, employ tandem MS/MS to fragment ions and confirm structural assignments .

Q. How can catalytic mechanisms involving this compound be studied (e.g., in cross-coupling reactions)?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or in-situ IR monitoring to identify rate-determining steps. For palladium-catalyzed reactions ( ), track Pd intermediates via XANES or ESI-MS. Compare turnover frequencies (TOF) under varying ligand environments (e.g., phosphine vs. N-heterocyclic carbenes) .

Q. What crystallographic challenges arise when determining the structure of this compound, and how are they addressed?

- Methodological Answer : The trifluoromethylthio group may cause disorder in crystal lattices. Use SHELXL ( ) for refinement with anisotropic displacement parameters. For twinned crystals, apply twin-law matrices (e.g., HKLF5 format) and high-resolution data (>1.0 Å). Validate with R-factor convergence (<0.05) and residual density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.